molecular formula C19H16N2O2S B1457900 4-[(2,5-Dimethylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylic acid CAS No. 1797376-50-1

4-[(2,5-Dimethylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylic acid

Cat. No.: B1457900
CAS No.: 1797376-50-1
M. Wt: 336.4 g/mol
InChI Key: NLRMWQYCDVSZSX-UHFFFAOYSA-N
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Description

4-[(2,5-Dimethylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylic acid is a high-purity chemical compound offered for research and development purposes. This small molecule features a pyrimidine core, a common scaffold in medicinal chemistry, which is substituted with a phenyl ring, a carboxylic acid moiety, and a (2,5-dimethylphenyl)sulfanyl group. The carboxylic acid functional group provides a versatile handle for further synthetic modification, such as the formation of amides or esters, making this compound a potential intermediate in the synthesis of more complex target molecules . Compounds with phenylpyrimidine structures and related sulfur-containing derivatives are frequently investigated in pharmaceutical research for their potential biological activities. The specific stereoelectronic properties conferred by the sulfanyl linkage and the substituted phenyl rings may make this compound of interest in the design and discovery of new therapeutic agents. Researchers may explore its application in areas such as enzyme inhibition or as a building block for materials science. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care, referring to the material safety data sheet (MSDS) for safe laboratory practices .

Properties

IUPAC Name

4-(2,5-dimethylphenyl)sulfanyl-2-phenylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-12-8-9-13(2)16(10-12)24-18-15(19(22)23)11-20-17(21-18)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRMWQYCDVSZSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)SC2=NC(=NC=C2C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(2,5-Dimethylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure with a carboxylic acid group and a sulfanyl moiety, which are critical for its interaction with biological targets. The compound's chemical formula is C19H16N2O2SC_{19}H_{16}N_{2}O_{2}S and it is identified by the CAS number 1797376-50-1.

Structural Characteristics

The structural attributes of this compound contribute significantly to its biological activity. The presence of the sulfanyl group is often linked to enhanced reactivity and biological interactions, which can lead to various therapeutic applications.

Property Details
Molecular Formula C₁₉H₁₆N₂O₂S
CAS Number 1797376-50-1
Molecular Weight 336.40 g/mol
Functional Groups Carboxylic acid, sulfanyl

Biological Activity Overview

Research indicates that compounds similar to 4-[(2,5-Dimethylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylic acid exhibit significant anti-inflammatory and analgesic properties. The mechanism of action is primarily associated with the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, potentially making it a candidate for developing new anti-inflammatory drugs. Studies suggest that pyrimidine derivatives can effectively inhibit COX enzymes, thereby mitigating pain and inflammation.

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have demonstrated that similar pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For instance, compounds structurally related to 4-[(2,5-Dimethylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylic acid have shown IC50 values indicating significant inhibitory effects on tumor growth .

Case Studies and Research Findings

Several studies have focused on the biological activities of pyrimidine derivatives, including 4-[(2,5-Dimethylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylic acid:

  • Study on Anti-inflammatory Activity :
    • Objective : Evaluate the anti-inflammatory effects through COX inhibition.
    • Method : Enzyme inhibition assays were conducted.
    • Results : Demonstrated significant inhibition of COX enzymes, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Cytotoxicity Evaluation :
    • Objective : Assess cytotoxic effects against cancer cell lines.
    • Method : MTT assay on MCF-7 and A549 cells.
    • Results : Notable cytotoxicity was observed with IC50 values lower than standard chemotherapeutics, indicating its potential as an anticancer agent .
  • Molecular Docking Studies :
    • Objective : Investigate binding affinity to target proteins involved in cancer progression.
    • Method : Molecular docking simulations were performed.
    • Results : High binding affinity was noted with specific targets related to cancer pathways, suggesting a mechanism for its anticancer activity.

Comparative Analysis with Related Compounds

A comparative analysis highlights how structural variations influence biological activity among pyrimidine derivatives.

Compound Name Structure Biological Activity
Ethyl 4-sulfanyl-6-methyl-2-phenylpyrimidine-5-carboxylateStructureModerate anti-inflammatory effects
4-Amino-2-(4-methylphenyl)pyrimidine-5-carboxylic acidStructureSimilar anticancer activity without sulfanyl group
6-Methylthieno[3,2-d]pyrimidin-4-oneStructureDifferent pharmacological profile

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including 4-[(2,5-Dimethylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylic acid, in cancer therapy. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, a study demonstrated that certain pyrimidine derivatives could act as reversible inhibitors of the Epidermal Growth Factor Receptor (EGFR), a common target in cancer treatment .

Cancer Type Inhibition Mechanism Reference
Non-Small Cell Lung CancerEGFR inhibition
Breast CancerInduction of apoptosis
Prostate CancerCell cycle arrest at G2/M phase

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Studies have shown that pyrimidine derivatives can exhibit antibacterial effects against various pathogens. The compound's structural features may enhance its interaction with microbial targets, leading to effective inhibition.

Pathogen MIC Value (µg/mL) Reference
Pseudomonas aeruginosa16
Staphylococcus aureus8

Case Study 1: Anticancer Efficacy

A recent study focused on the synthesis and evaluation of a series of pyrimidine derivatives, including the target compound. The results indicated that these derivatives exhibited potent anticancer activity against various human cancer cell lines, particularly those resistant to conventional therapies .

Case Study 2: Antimicrobial Testing

In another investigation, researchers evaluated the antimicrobial properties of several pyrimidine derivatives against clinical isolates of Staphylococcus aureus and Pseudomonas aeruginosa. The study found that the tested compounds significantly inhibited bacterial growth, suggesting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Structural Analogs in the Pyrimidinecarboxylic Acid Family

The following compounds share core structural similarities with the target molecule, differing primarily in substituent groups:

4-[(2,4-Dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic Acid
  • Structure : Substitution of the 2,5-dimethylphenyl group with a 2,4-dichlorophenyl moiety.
  • Molecular Formula : C₁₇H₁₀Cl₂N₂O₂S (vs. C₁₉H₁₆N₂O₂S for the target compound).
  • Molecular Weight : 377.3 g/mol (vs. ~344.4 g/mol for the target).
  • Key Properties: Purity: 95% (commercial grade, per ). Applications: Intermediate in chemical synthesis and scientific research.
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic Acid
  • Structure: Features a 4-chlorobenzyl sulfanyl group and a trifluoromethylanilino substituent.
  • Key Differences : Increased steric bulk and electron-withdrawing groups (Cl, CF₃) likely reduce solubility compared to the target compound. Bond length and angle data () suggest conformational rigidity, which may influence binding interactions in biological systems .
3-Phenylpyrazin-2-ol and 3,6-Diphenylpiperazine-2,5-dione
  • Structural Context : These compounds () lack the pyrimidinecarboxylic acid core but share aromatic and heterocyclic motifs.
  • Relevance: Highlights the importance of the pyrimidine ring in conferring stability and hydrogen-bonding capacity, which are less pronounced in simpler heterocycles like pyrazinols .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Analogs
Compound Name Molecular Weight (g/mol) Key Substituents Solubility (Inference) Applications
Target Compound ~344.4 2,5-Dimethylphenyl, phenyl Moderate in DMSO/MeOH Research intermediate
4-[(2,4-Dichlorophenyl)sulfanyl] analog 377.3 2,4-Dichlorophenyl, phenyl Low to moderate Synthetic intermediate
2-[(4-Chlorobenzyl)sulfanyl] analog Not reported 4-Chlorobenzyl, CF₃-anilino Low (hydrophobic groups) Medicinal chemistry
Functional Insights :
  • Electron-Donating vs.
  • Sulfanyl Group Reactivity : The sulfanyl moiety in the target compound may participate in nucleophilic substitution or oxidation reactions, similar to analogs in , where sulfides influence decomposition kinetics of peroxides .

Preparation Methods

Pyrimidine Core Formation

  • The pyrimidine ring is commonly synthesized via condensation reactions involving β-dicarbonyl compounds and amidines or guanidine derivatives, resulting in 2-phenylpyrimidine intermediates.
  • Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce the phenyl substituent at the 2-position of a preformed pyrimidine ring.

Introduction of the Sulfanyl Group

  • The 4-position sulfanyl substitution is achieved through nucleophilic aromatic substitution of a halogenated pyrimidine intermediate (e.g., 4-chloropyrimidine) with 2,5-dimethylthiophenol or its thiolate anion.
  • The reaction is typically performed under basic conditions, such as in the presence of potassium carbonate or sodium hydride, in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide to facilitate nucleophilic displacement.

Carboxylic Acid Functionalization at the 5-Position

  • The 5-position carboxylic acid group is introduced either by direct carboxylation of a suitable precursor or by hydrolysis of an ester intermediate.
  • One approach involves the oxidation of a methyl or aldehyde substituent at the 5-position to the corresponding carboxylic acid using oxidants such as potassium permanganate or chromium-based reagents.
  • Alternatively, ester intermediates (e.g., methyl esters) are hydrolyzed under acidic or basic conditions to yield the free acid.

Representative Synthetic Route Example

Step Reaction Type Reagents & Conditions Product/Intermediate
1 Pyrimidine ring synthesis Condensation of β-dicarbonyl compound with amidine 2-phenylpyrimidine core
2 Halogenation at 4-position Chlorination using POCl3 or similar reagent 4-chloropyrimidine intermediate
3 Nucleophilic aromatic substitution Reaction with 2,5-dimethylthiophenol + base (K2CO3) in DMF 4-[(2,5-Dimethylphenyl)sulfanyl]-2-phenylpyrimidine intermediate
4 Carboxylation or hydrolysis Oxidation with KMnO4 or hydrolysis of ester 4-[(2,5-Dimethylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylic acid

Research Findings and Optimization Notes

  • The nucleophilic aromatic substitution step is critical for yield and purity; controlling the base strength and reaction temperature optimizes substitution efficiency.
  • Use of polar aprotic solvents enhances nucleophile solubility and reaction rate.
  • The oxidation or hydrolysis step requires careful monitoring to avoid over-oxidation or degradation of the heterocyclic core.
  • Alternative methods such as palladium-catalyzed carbonylation for carboxylic acid introduction have been explored but are less common for this compound.
  • Purification is often achieved by recrystallization or chromatographic techniques to obtain analytically pure acid.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values Comments
Pyrimidine ring synthesis β-dicarbonyl + amidine, reflux in ethanol/water Standard heterocyclic synthesis
Halogenation at 4-position POCl3, reflux Generates reactive 4-chloro intermediate
Sulfanyl substitution 2,5-dimethylthiophenol, K2CO3, DMF, 60-80°C Nucleophilic aromatic substitution
Carboxylic acid formation KMnO4 oxidation or ester hydrolysis (acid/base) Requires controlled conditions
Solvents DMF, DMSO, ethanol Polar aprotic solvents preferred
Reaction times 2-24 hours depending on step Optimization needed per step

Q & A

Q. What synthetic routes are recommended for 4-[(2,5-Dimethylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylic acid, and how can computational methods enhance reaction design?

The synthesis of this compound typically involves coupling reactions between pyrimidine-carboxylic acid derivatives and substituted arylthiols. A stepwise approach may include:

  • Step 1 : Functionalization of the pyrimidine ring via nucleophilic aromatic substitution (SNAr) with 2,5-dimethylthiophenol.
  • Step 2 : Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalysts) to improve yield and regioselectivity .
    Computational methods, such as quantum chemical calculations (e.g., DFT), can predict reaction pathways and transition states, reducing trial-and-error experimentation. Tools like reaction path search algorithms help identify optimal intermediates and validate mechanistic hypotheses .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Assign proton environments (e.g., aromatic protons in the pyrimidine and phenyl rings) and confirm substitution patterns.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve bond distances (e.g., C–S bond ~1.75–1.80 Å) and dihedral angles to confirm stereoelectronic effects .
  • Infrared (IR) Spectroscopy : Identify functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) and sulfanyl (C–S stretch ~600–700 cm⁻¹).

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis parameters for this compound?

DoE methodologies, such as factorial designs or response surface modeling, enable systematic exploration of variables:

  • Variables : Temperature (60–120°C), reaction time (6–24 hours), and catalyst loading (0.1–5 mol%).
  • Outputs : Yield, purity, and regioselectivity.
    For example, a central composite design (CCD) can model non-linear relationships between variables and identify maxima/minima in response surfaces. Statistical validation (e.g., ANOVA) ensures robustness, reducing the number of required experiments by 30–50% .

Q. What strategies resolve contradictions between experimental and computational structural data?

Discrepancies often arise in bond lengths or torsional angles. Resolution steps include:

  • Re-evaluating Computational Models : Adjust basis sets (e.g., B3LYP/6-311++G**) or incorporate solvent effects (e.g., PCM model) to better match experimental conditions.
  • Validating Experimental Data : Cross-check crystallographic data (e.g., thermal ellipsoids) to rule out artifacts like disorder or poor resolution .
  • Hybrid Approaches : Use molecular dynamics (MD) simulations to account for conformational flexibility in solution-phase NMR data .

Q. How can researchers assess the biological activity of this compound, and what are common pitfalls in activity assays?

  • In Vitro Assays : Screen for enzyme inhibition (e.g., kinase or protease assays) using fluorescence-based or radiometric methods.
  • Pitfalls :
    • Solubility Issues : Use co-solvents (e.g., DMSO ≤1%) or surfactants to mitigate aggregation.
    • Off-Target Effects : Include counter-screens against related enzymes to validate specificity.
    • Data Normalization : Use internal controls (e.g., Z’-factor) to ensure assay robustness .

Q. What computational tools predict the environmental fate or toxicity of this compound?

  • Environmental Fate : EPI Suite (EPA) models biodegradation (BIOWIN) and bioaccumulation (BCFBAF).
  • Toxicity Prediction : QSAR models (e.g., TOPKAT, Derek Nexus) assess mutagenicity or ecotoxicity.
  • Limitations : These tools rely on existing databases; novel scaffolds may require experimental validation (e.g., Ames test) .

Methodological Considerations

Q. How should researchers handle stability and storage challenges for this compound?

  • Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the sulfanyl group.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., sulfoxide formation) .

Q. What advanced separation techniques improve purity for crystallography or bioassays?

  • Preparative HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA).
  • Chiral Separation : If stereoisomers are present, employ chiral stationary phases (e.g., amylose-based) .

Q. How can machine learning (ML) accelerate the discovery of derivatives with enhanced properties?

  • Feature Selection : Train ML models on descriptors like logP, polar surface area, and H-bond donors.
  • Generative Models : Use reinforcement learning (e.g., REINVENT) to propose novel analogs with predicted higher activity or solubility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-[(2,5-Dimethylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylic acid
Reactant of Route 2
4-[(2,5-Dimethylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylic acid

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